molecular formula C13H15NO2S B8430458 2-Tert-butyl-5-benzothiazolylacetic acid CAS No. 257632-81-8

2-Tert-butyl-5-benzothiazolylacetic acid

Cat. No. B8430458
M. Wt: 249.33 g/mol
InChI Key: HYHILAFDZBHJHE-UHFFFAOYSA-N
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Patent
US06544989B2

Procedure details

The product from Step 5 (0.90 g, 0.004 mol) was dissolved in methanol (8 ml) and a solution of potassium hydroxide pellets (0.35 g, 0.006 mol) in water (2 ml) was added. The mixture was refluxed for 17 hours and was then cooled to room temperature. The mixture was acidified with concentrated hydrochloric acid to pH4 and the resultant solution was diluted with water and extracted with ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and the filtrate was evaporated in vacuo to afford 2-tert-butyl-5-benzothiazolylacetic acid (0.5 g) as a viscous oil.
Name
product
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[S:6][C:7]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]#N)=[CH:10][C:8]=2[N:9]=1)([CH3:4])([CH3:3])[CH3:2].[OH-:17].[K+].Cl.C[OH:21]>O>[C:1]([C:5]1[S:6][C:7]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:21])=[O:17])=[CH:10][C:8]=2[N:9]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
product
Quantity
0.9 g
Type
reactant
Smiles
C(C)(C)(C)C=1SC2=C(N1)C=C(C=C2)CC#N
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 17 hours
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1SC2=C(N1)C=C(C=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.